molecular formula C17H20N4O3 B5332200 1-[(3-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one

1-[(3-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one

Cat. No.: B5332200
M. Wt: 328.4 g/mol
InChI Key: STPIULMALRUQOC-UHFFFAOYSA-N
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Description

1-[(3-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 1-(3-methoxyphenyl)methylpiperazine with 5-methyl-1H-pyrazole-3-carboxylic acid under acidic conditions, followed by cyclization to form the desired piperazin-2-one structure. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(3-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
  • 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
  • 3-methyl-1-phenyl-1H-pyrazol-5-ol

Uniqueness

1-[(3-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a methoxyphenyl group and a pyrazole moiety in the piperazine ring enhances its potential for diverse applications in medicinal chemistry .

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-4-(5-methyl-1H-pyrazole-3-carbonyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-12-8-15(19-18-12)17(23)21-7-6-20(16(22)11-21)10-13-4-3-5-14(9-13)24-2/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPIULMALRUQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N2CCN(C(=O)C2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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